N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide side chain. Its structure is characterized by:
- A 1-propyl substituent on the [1,2,4]triazolo[4,3-a]quinoxaline ring.
- A 4-cyanophenyl group attached to the acetamide nitrogen.
The propyl chain on the triazolo ring may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-15-10-8-14(12-22)9-11-15/h3-4,6-11H,2,5,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYKMVJICXNZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a triazoloquinoxaline scaffold, which is known for its diverse biological activities. The presence of the cyanophenyl and acetamide groups enhances its pharmacological profile. The triazoloquinoxaline structure has been linked to various biological effects, including anticancer and antimicrobial activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinoxaline derivatives. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound exhibits significant cytotoxicity in micromolar concentrations against melanoma cell lines, with an effective concentration (EC50) reported at 365 nM for certain derivatives .
- Mechanism of Action : It is suggested that these compounds induce apoptosis by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
2. Adenosine Receptor Antagonism
The compound acts as an adenosine receptor antagonist , particularly at A1 and A2 receptors:
- Binding Affinity : It has been shown to bind selectively to these receptors, with IC50 values indicating strong inhibitory potential (e.g., 28 nM for A1 receptors) .
- Therapeutic Potential : The antagonism of adenosine receptors suggests potential use in treating conditions like depression and anxiety due to the modulation of neurotransmitter release and cAMP levels .
3. Antimicrobial Properties
Triazoloquinoxaline derivatives, including the compound , have demonstrated promising antimicrobial activities :
- Broad Spectrum : They exhibit activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
- Mechanism : The mechanism often involves disruption of microbial cellular functions, although specific pathways for this compound require further elucidation.
Case Studies
Several studies have investigated the biological activity of triazoloquinoxaline derivatives:
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinoxaline and triazole compounds often display potent antibacterial and antifungal properties. For instance, compounds similar to N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been tested against various microbial strains, demonstrating effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Potential : The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
Antimicrobial Agents
The compound's derivatives have been synthesized and evaluated for antimicrobial efficacy. In particular, studies indicate that modifications to the triazole ring enhance activity against resistant strains of bacteria and fungi .
Anticancer Agents
Research into the anticancer properties of similar compounds has revealed their potential as novel chemotherapeutics. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell survival .
Neurological Applications
Given the structural similarities with other bioactive compounds, there is potential for this compound to exhibit neuroprotective effects or act as an acetylcholinesterase inhibitor. Such properties could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- A study published in RSC Advances demonstrated that certain quinoxaline derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that modifications to the quinoxaline structure can lead to enhanced biological activity.
- Another investigation focused on the anticancer properties of triazole-containing compounds showed that they could effectively inhibit tumor growth in mouse models when administered at specific dosages . These findings support further exploration of this compound in cancer research.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C22H19N5O2 | 421.42* | 4-Cyanophenyl, 1-propyl |
| N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | C18H14ClN5O2 | 367.79 | 4-Chlorophenyl, 1-methyl |
| N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | C22H21N5O2 | 434.18 | 3-Methylphenyl, 1-propyl |
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
